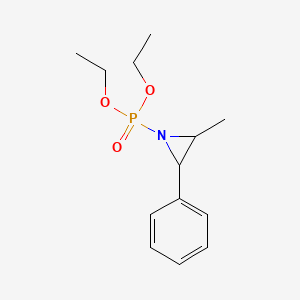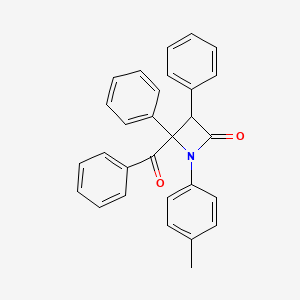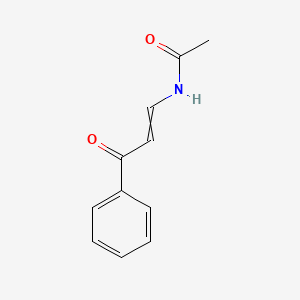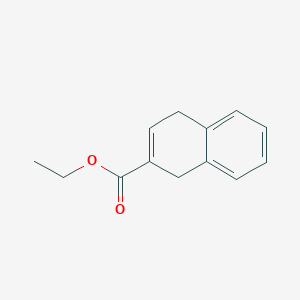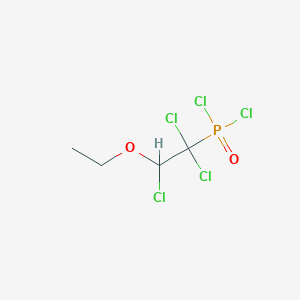
Spirostan-1,3-diol, (1beta,3beta,5alpha,25S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spirostan-1,3-diol, (1beta,3beta,5alpha,25S)- is a chemical compound with the molecular formula C27H44O4 It belongs to the class of spirostanol saponins, which are steroidal glycosides This compound is characterized by its spirostan structure, which includes a spiroketal ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spirostan-1,3-diol, (1beta,3beta,5alpha,25S)- typically involves multiple steps, starting from readily available steroidal precursors. The key steps in the synthesis include the formation of the spiroketal ring system and the introduction of hydroxyl groups at specific positions. Common reagents used in these reactions include strong acids for catalyzing the formation of the spiroketal ring and oxidizing agents for introducing hydroxyl groups.
Industrial Production Methods
Industrial production of Spirostan-1,3-diol, (1beta,3beta,5alpha,25S)- often involves the extraction of steroidal saponins from natural sources, such as plants. These saponins are then subjected to hydrolysis and other chemical modifications to obtain the desired compound. The process is optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Spirostan-1,3-diol, (1beta,3beta,5alpha,25S)- undergoes various chemical reactions, including:
Oxidation: Introduction of additional hydroxyl groups or conversion of hydroxyl groups to carbonyl groups.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents (e.g., thionyl chloride, SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of spirostan-1,3-dione, while reduction can yield spirostan-1,3-diol derivatives with different stereochemistry.
Wissenschaftliche Forschungsanwendungen
Spirostan-1,3-diol, (1beta,3beta,5alpha,25S)- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Studied for its role in plant metabolism and its potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of steroidal drugs and other bioactive compounds.
Wirkmechanismus
The mechanism of action of Spirostan-1,3-diol, (1beta,3beta,5alpha,25S)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spirostan-1,3-diol, (1beta,3beta,5beta,25R): Another spirostanol saponin with a different stereochemistry.
Furostan-1,3-diol, (1beta,3beta,5alpha,25S): A related compound with a furostan structure instead of a spirostan structure.
Uniqueness
Spirostan-1,3-diol, (1beta,3beta,5alpha,25S)- is unique due to its specific stereochemistry and biological activities
Eigenschaften
CAS-Nummer |
82373-93-1 |
|---|---|
Molekularformel |
C27H44O4 |
Molekulargewicht |
432.6 g/mol |
IUPAC-Name |
(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13S,14R,16R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-14,16-diol |
InChI |
InChI=1S/C27H44O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)13-21-19-6-5-17-11-18(28)12-23(29)26(17,4)20(19)8-9-25(21,24)3/h15-24,28-29H,5-14H2,1-4H3/t15-,16-,17-,18+,19+,20-,21-,22-,23+,24-,25-,26-,27+/m0/s1 |
InChI-Schlüssel |
NCLLSOCDVMFDSK-YHKJMRFISA-N |
Isomerische SMILES |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5([C@@H](C[C@@H](C6)O)O)C)C)C)OC1 |
Kanonische SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(C(CC(C6)O)O)C)C)C)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(hexoxymethyl)phenyl]carbamate](/img/structure/B14429021.png)
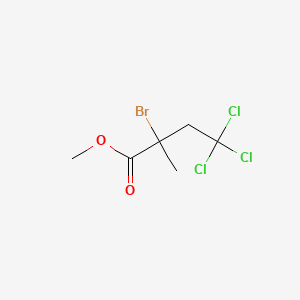
![[Nitroso(propyl)amino]methyl diethylcarbamodithioate](/img/structure/B14429025.png)
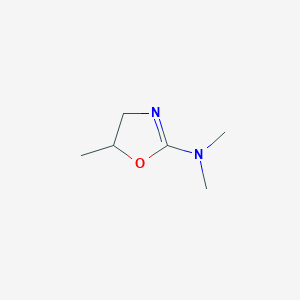
![1-Phenyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14429032.png)
![Bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride](/img/structure/B14429033.png)
